N-{[4-Butyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
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Overview
Description
N-{[4-Butyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound featuring a triazole ring, a fluorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-Butyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Butyl Group: This can be done via alkylation reactions using butyl halides.
Formation of the Carbamoyl Group: This involves the reaction of an amine with an isocyanate.
Final Coupling: The final step involves coupling the triazole intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
Medically, N-{[4-Butyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide could be investigated for its potential as a therapeutic agent. Its triazole ring is a common feature in many pharmaceuticals, suggesting possible applications in drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-Butyl-5-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
- N-{[4-Butyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-{[4-Butyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H26FN5O3S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[[4-butyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H26FN5O3S/c1-3-4-13-29-20(14-25-22(31)16-5-11-19(32-2)12-6-16)27-28-23(29)33-15-21(30)26-18-9-7-17(24)8-10-18/h5-12H,3-4,13-15H2,1-2H3,(H,25,31)(H,26,30) |
InChI Key |
CIQHTWGTJHFSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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